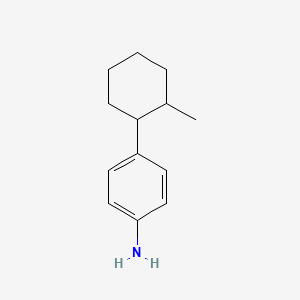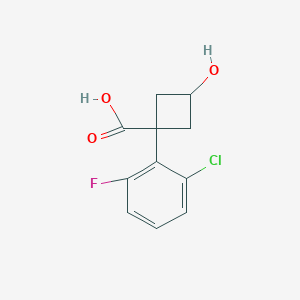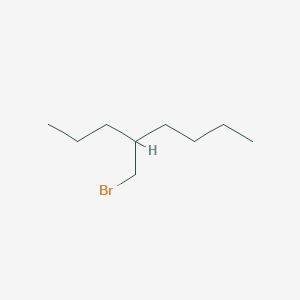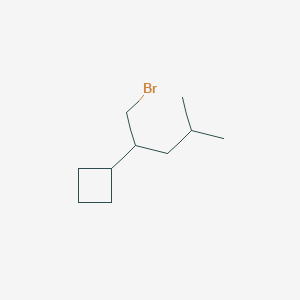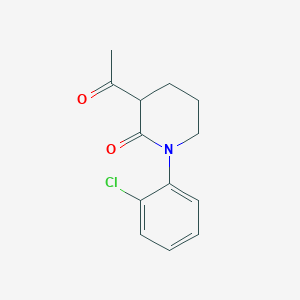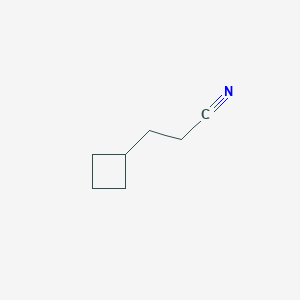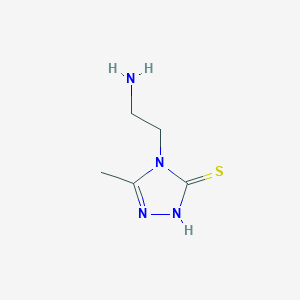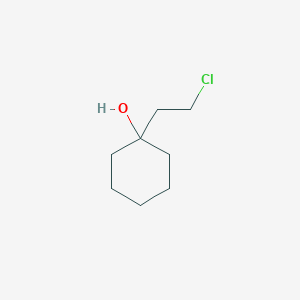
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral and antimicrobial properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways . It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects . For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
5-hydroxy-1-methyl-2-propylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11-12(13(16)17)9-7-8(15)5-6-10(9)14(11)2/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IXRWMFMMQKUFTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


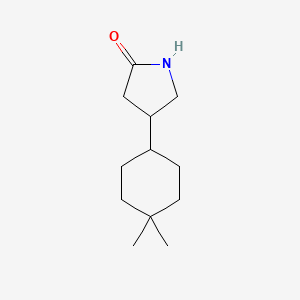
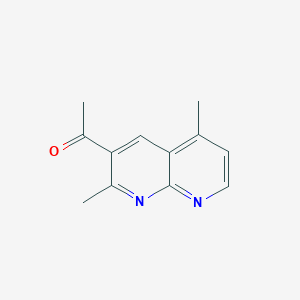
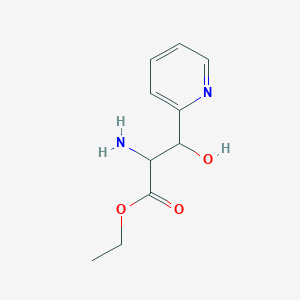
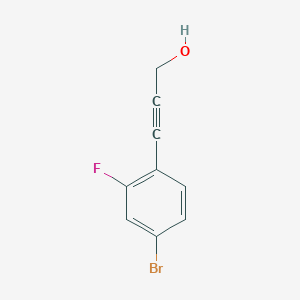
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)

